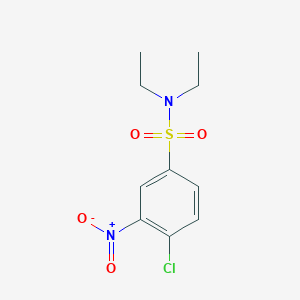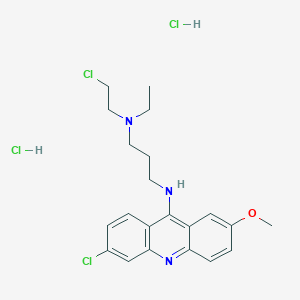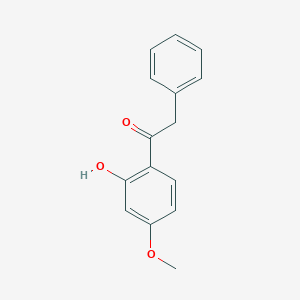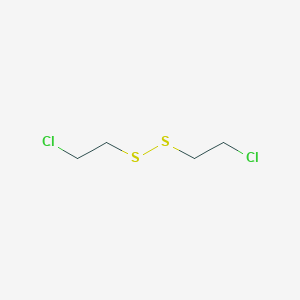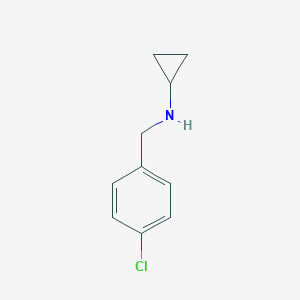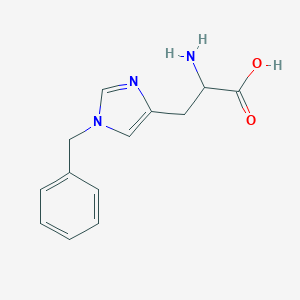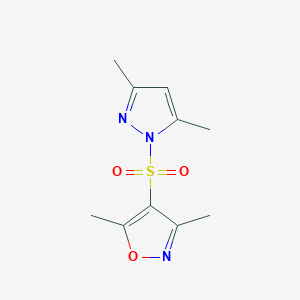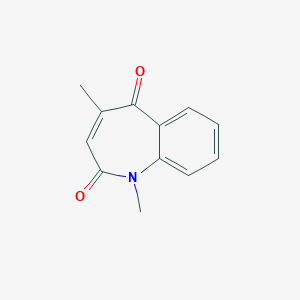
1,4-Dimethyl-1H-1-benzazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1H-1-benzazepine-2,5-dione, also known as phthalimidine, is a heterocyclic organic compound with the molecular formula C10H9NO2. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals. In recent years, 1,4-Dimethyl-1H-1-benzazepine-2,5-dione has gained significant attention in the scientific community due to its potential therapeutic applications and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters and ion channels in the brain. It has been shown to interact with the GABA-A receptor, which plays a key role in the modulation of neuronal excitability. Additionally, it has been found to inhibit the activity of various enzymes and proteins involved in the inflammatory response, suggesting that it may have potential as an anti-inflammatory agent.
Efectos Bioquímicos Y Fisiológicos
1,4-Dimethyl-1H-1-benzazepine-2,5-dione has been found to exert a wide range of biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. Additionally, it has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy and other seizure disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is its versatility as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been found to possess a wide range of biological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the main limitations of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 1,4-Dimethyl-1H-1-benzazepine-2,5-dione. One promising area of research is the development of new pharmaceuticals and agrochemicals based on its unique chemical properties. Additionally, there is growing interest in its potential therapeutic applications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione can be achieved through various methods, including the reaction of phthalic anhydride with methylamine or the reaction of phthalimide with methyl iodide. One of the most common methods of synthesis involves the reaction of phthalic anhydride with methylamine in the presence of a catalyst such as zinc chloride. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 1,4-Dimethyl-1H-1-benzazepine-2,5-dione.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1H-1-benzazepine-2,5-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been shown to possess potent antioxidant and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Propiedades
Número CAS |
16511-31-2 |
|---|---|
Nombre del producto |
1,4-Dimethyl-1H-1-benzazepine-2,5-dione |
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1,4-dimethyl-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C12H11NO2/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12(8)15/h3-7H,1-2H3 |
Clave InChI |
PKJMBKGASPWRHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C2=CC=CC=C2C1=O)C |
SMILES canónico |
CC1=CC(=O)N(C2=CC=CC=C2C1=O)C |
Sinónimos |
1,4-Dimethyl-1H-1-benzazepine-2,5-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



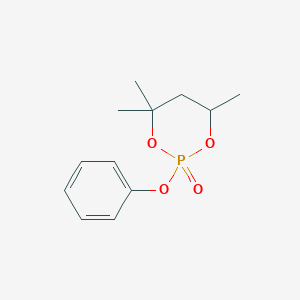
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)
